molecular formula C13H17N5O2 B2581944 3,8-diethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887462-00-2

3,8-diethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2581944
CAS RN: 887462-00-2
M. Wt: 275.312
InChI Key: ALBSOUPLGOVCAX-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known as 1, 3-diazole and is amphoteric in nature, showing both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .

Scientific Research Applications

Receptor Affinity and Pharmacological Potential

  • Receptor Affinity and Activity : The derivatives of 3,8-diethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been studied for their affinity and activity at various serotoninergic and dopaminergic receptors. These compounds, especially those with a purine-2,4-dione nucleus, show a high affinity for 5-HT1A, 5-HT6, 5-HT7 serotonin receptors, and D2 dopamine receptors. Some derivatives have been identified as potent ligands for these receptors, indicating their potential in addressing neurological conditions (Zagórska et al., 2015).

  • Potential as Antidepressants and Anxiolytics : Certain derivatives of 3,8-diethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have shown potential as antidepressant and anxiolytic agents. These derivatives have been tested in vivo, with some exhibiting promising results comparable to established drugs like Diazepam and Imipramine. This suggests their possible therapeutic application in treating mood disorders (Zagórska et al., 2009).

Molecular and Synthetic Studies

  • Docking Studies for Receptor Affinity : Docking studies have indicated the importance of substituents at certain positions of the imidazo[2,1-f]purine-2,4-dione system for receptor affinity and selectivity. This molecular-level insight is crucial for the development of more targeted pharmaceutical agents (Zagórska et al., 2015).

  • Synthetic Routes and Biological Activity : The synthetic routes for various derivatives of 3,8-diethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been explored, along with their biological activities. These studies contribute to the understanding of how structural modifications can impact biological efficacy and receptor targeting (Nilov et al., 1995).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with. For example, some imidazole derivatives have been reported to possess antimicrobial activity .

Future Directions

The broad range of chemical and biological properties of imidazole makes it a valuable synthon in the development of new drugs . There is a great importance of heterocyclic ring-containing drugs , and thus, research in this area is likely to continue to be a significant focus in the future.

properties

IUPAC Name

2,6-diethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-5-16-8(3)7-18-9-10(14-12(16)18)15(4)13(20)17(6-2)11(9)19/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBSOUPLGOVCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,8-diethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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